molecular formula C10H10N2O B1624258 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- CAS No. 54679-59-3

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-

Cat. No.: B1624258
CAS No.: 54679-59-3
M. Wt: 174.2 g/mol
InChI Key: FDEPSRKXUMKSDW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions often include the use of acetic acid as a solvent and sodium acetate as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction parameters such as temperature, pH, and the concentration of reactants to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: It is investigated for its analgesic, anti-inflammatory, and antipyretic properties. Some derivatives are used in the treatment of conditions like rheumatoid arthritis and other inflammatory diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism underlies its anti-inflammatory and analgesic effects. Additionally, the compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-methyl-3-phenyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9(7-10(13)11-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEPSRKXUMKSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445647
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54679-59-3
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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